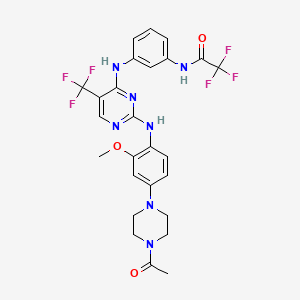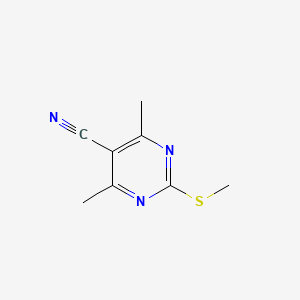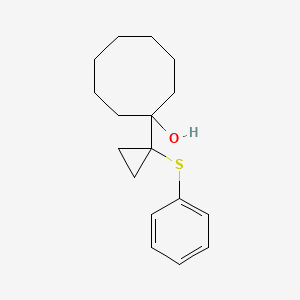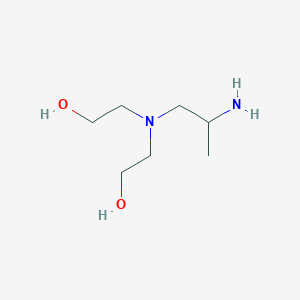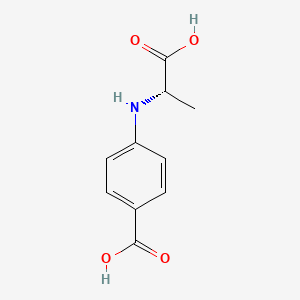
4-((S)-1-Carboxy-ethylamino)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2,3-Dicarboxycyclopropyl)glycine, commonly known as (S)-MCPG, is a chemical compound that acts as a selective antagonist for metabotropic glutamate receptors. It is widely used in scientific research to study the role of these receptors in various physiological and pathological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3-Dicarboxycyclopropyl)glycine typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common synthetic route includes the use of diethyl malonate and ethyl diazoacetate as starting materials, which undergo cyclopropanation to form the cyclopropane ring. Subsequent hydrolysis and decarboxylation steps yield (S)-2-(2,3-Dicarboxycyclopropyl)glycine.
Industrial Production Methods
While specific industrial production methods for (S)-2-(2,3-Dicarboxycyclopropyl)glycine are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity. This could include the use of more efficient catalysts, solvents, and purification techniques.
化学反应分析
Types of Reactions
(S)-2-(2,3-Dicarboxycyclopropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(S)-2-(2,3-Dicarboxycyclopropyl)glycine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a tool to study the reactivity and properties of cyclopropyl-containing compounds.
Biology: To investigate the role of metabotropic glutamate receptors in cellular signaling and neurotransmission.
Medicine: In the development of potential therapeutic agents targeting neurological disorders.
Industry: As a precursor or intermediate in the synthesis of other complex molecules.
作用机制
(S)-2-(2,3-Dicarboxycyclopropyl)glycine exerts its effects by selectively binding to metabotropic glutamate receptors, inhibiting their activity. This interaction affects various molecular pathways involved in neurotransmission, synaptic plasticity, and neuroprotection. The compound’s ability to modulate these pathways makes it a valuable tool for studying the physiological and pathological roles of metabotropic glutamate receptors.
相似化合物的比较
Similar Compounds
®-2-(2,3-Dicarboxycyclopropyl)glycine: The enantiomer of (S)-2-(2,3-Dicarboxycyclopropyl)glycine, which has different biological activity.
(S)-4-Carboxyphenylglycine: Another metabotropic glutamate receptor antagonist with a different chemical structure.
(S)-2-Amino-2-(2-carboxycyclopropyl)propanoic acid: A structurally similar compound with distinct pharmacological properties.
Uniqueness
(S)-2-(2,3-Dicarboxycyclopropyl)glycine is unique due to its high selectivity for metabotropic glutamate receptors and its ability to modulate specific signaling pathways. This selectivity makes it a valuable tool for dissecting the roles of these receptors in various biological processes.
属性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
4-[[(1S)-1-carboxyethyl]amino]benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(9(12)13)11-8-4-2-7(3-5-8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI 键 |
RZAPRBYXMPEHOJ-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC1=CC=C(C=C1)C(=O)O |
规范 SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



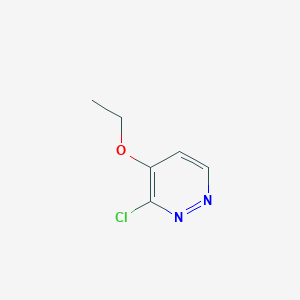
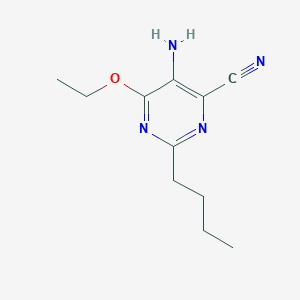
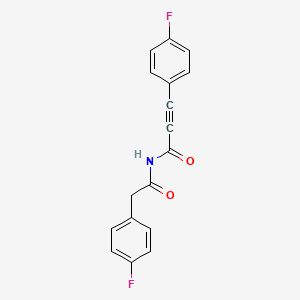
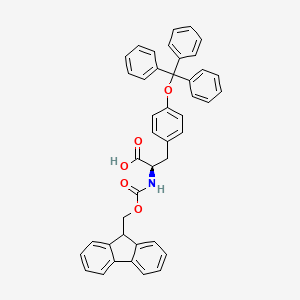
![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
![5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol](/img/structure/B13093240.png)
